molecular formula C17H19N3O4S B5110159 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine CAS No. 5569-57-3

1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine

Cat. No. B5110159
CAS RN: 5569-57-3
M. Wt: 361.4 g/mol
InChI Key: BFLZLXYSJKAUBN-UHFFFAOYSA-N
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Description

1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine, also known as BNPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It is believed that 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine interacts with specific proteins in the cell, leading to the activation of apoptotic pathways.
Biochemical and Physiological Effects:
1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine inhibits the growth of cancer cells, particularly those of the breast and prostate. Additionally, 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine in lab experiments is its high yield synthesis method, which allows for efficient production of the compound. Additionally, its unique structure allows for the introduction of various functional groups, making it a versatile compound for use in organic synthesis.
One limitation of using 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine in lab experiments is its potential toxicity. While it has been shown to have antitumor effects, it may also have negative effects on healthy cells. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine its efficacy and safety in humans.
Another area of interest is its potential as a dopant in organic semiconductors. Studies are needed to determine its effectiveness in improving the electrical conductivity of these materials.
Finally, further studies are needed to fully understand the mechanism of action of 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine. This will allow for the development of more targeted and effective treatments for cancer and other diseases.

Synthesis Methods

The synthesis of 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine involves the reaction of benzylsulfonyl chloride with 4-nitrophenylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting product is purified through crystallization. The yield of 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine is typically high, making it an efficient method for producing the compound.

Scientific Research Applications

1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine has been investigated for its potential as an antitumor agent due to its ability to inhibit the growth of cancer cells. Additionally, 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine has been studied for its potential as a treatment for depression and anxiety disorders.
In organic synthesis, 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine has been used as a building block for the synthesis of other compounds. Its unique structure allows for the introduction of various functional groups, making it a versatile compound for use in organic synthesis.
In material science, 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine has been studied for its potential as a dopant in organic semiconductors. Its ability to improve the electrical conductivity of these materials makes it a promising candidate for use in electronic devices.

properties

IUPAC Name

1-benzylsulfonyl-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-20(22)17-8-6-16(7-9-17)18-10-12-19(13-11-18)25(23,24)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLZLXYSJKAUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386126
Record name ST4030258
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzylsulfonyl)-4-(4-nitrophenyl)piperazine

CAS RN

5569-57-3
Record name ST4030258
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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